molecular formula C5H10O5 B3023491 D-Xylose CAS No. 7261-26-9

D-Xylose

Cat. No. B3023491
CAS RN: 7261-26-9
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-IOVATXLUSA-N
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Description

D-Xylose is a naturally occurring sugar found in many fruits and vegetables, and is also an important component of the human diet. It has a wide range of applications in both scientific research and in the food and beverage industry. This compound has been studied extensively for its biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

Biofuel and Renewable Energy Source

D-Xylose, a pentose sugar abundant in nature, is a key component in the production of biofuels. Research has shown that oleaginous yeasts, capable of assimilating xylose, can be used to produce microbial lipids, potentially serving as biodiesel or cocoa butter substitutes (Pan et al., 2009). Additionally, fermentation of this compound into ethanol has been explored using genetically modified bacteria, presenting a method to convert agricultural or forest residues into ethanol, a renewable energy source (Tolan & Finn, 1987).

Industrial Enzyme Development

Xylose reductases, enzymes converting xylose to xylitol, have been characterized for potential use in producing biofuels and value-added compounds. The study on Thermostable Xylose Reductase from Thermothelomyces thermophilus highlights the enzyme's activity at higher temperatures, suggesting applications in fermentation industries (Ali et al., 2022). Xylose Isomerases (XIs), another class of enzymes, have shown promise in biotransforming xylose for various industrial applications, including in food and pharmaceutical industries (Miyamoto et al., 2021).

Biotechnology and Genetic Engineering

The metabolic engineering of bacteria and yeasts for the utilization of this compound is a significant area of research. Studies have shown that by manipulating genes responsible for xylose metabolism, microorganisms can be engineered for improved processing of lignocellulosic biomass, leading to the production of solvents and biofuels (Ren et al., 2010). Engineering of E. coli for xylose metabolism also holds potential for the production of valuable compounds (Bañares et al., 2021).

Pharmaceutical and Nutritional Research

This compound has been studied for its potential regulatory effects on blood glucose levels. Research indicates that this compound, as a sucrase inhibitor, might be useful in managing Type 2 diabetes by inhibiting increases in blood glucose levels (Kim et al., 2015).

Mechanism of Action

Target of Action

D-Xyl, also known as D-Xylose, D-Xylopyranose, D-Xylopyranoside, or Xyl, primarily targets microorganisms present in plaque and saliva . It inhibits the growth of these microorganisms . The main target plaque microorganism is Streptococcus mutans , but D-Xyl may potentially have inhibitory actions against several other bacterial species .

Mode of Action

D-Xyl is initially taken up by the microorganism and accumulates intracellularly . Accumulated D-Xyl is transported into an energy-consuming cycle, or the inducible fructose transport system . It is converted to non-metabolizable, toxic xylitol-5-phosphate via phosphoenolpyruvate: a constitutive fructose phosphotransferase system by S. mutans .

Pharmacokinetics

Pharmacokinetics is the study of how an organism affects a drug, whereas pharmacodynamics (PD) is the study of how the drug affects the organism . Both together influence dosing, benefit, and adverse effects . The processes that characterize pharmacokinetics are summarized in the ADME scheme: Absorption, Distribution, Metabolism, and Excretion .

Result of Action

The enzymes that exhibit β-D-xylosidase activity in stem tissues of Arabidopsis have been characterized . Three different enzymes, ARAf, XYL4, and XYL1, were purified to homogeneity . XYL4 was shown to release mainly D-Xyl from oat spelt xylan, rye arabinoxylan, wheat arabinoxylan, and oligoarabinoxylans . ARAf and XYL1 can also release D-Xyl from these substrates but less efficiently than XYL4 . Moreover, they can also release L-Ara from arabinoxylans and arabinan .

Action Environment

The action environment of D-Xyl is largely dependent on the presence of other sugars in the environment. For instance, the uptake and metabolism of D-Xyl are inhibited by glucose, which is usually present with D-Xyl in lignocellulose hydrolysate . Therefore, the action, efficacy, and stability of D-Xyl are influenced by the environmental factors present during its action .

Safety and Hazards

D-Xylose should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Efficient utilization of D-xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in this compound utilization to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from this compound .

Biochemical Analysis

Biochemical Properties

D-Xylose plays a significant role in biochemical reactions. It is involved in various xylose-utilizing pathways and is essential for the biosynthesis of chemicals from xylose . The enzymes and proteins that interact with this compound include transporters and enzymes involved in xylose utilization .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It is a crucial substrate for microbial cell factories that convert low-value substrates to high-value products .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the xylose isomerase and Weimberg pathways, which are the major routes across diverse routes of bacterial xylose metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

(3R,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-IOVATXLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid
Record name Xylose
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Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

555.0 mg/mL
Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

10257-31-5, 50855-32-8, 58-86-6
Record name Xylopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10257-31-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xyloside
Source ChemIDplus
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Record name D-Xylose
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URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Xylose
Source European Chemicals Agency (ECHA)
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Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

90.5 °C
Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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